molecular formula C10H14N2O5S B116158 4-Methylamidatetiazofurin CAS No. 144660-79-7

4-Methylamidatetiazofurin

Cat. No.: B116158
CAS No.: 144660-79-7
M. Wt: 274.3 g/mol
InChI Key: ZWHJLJBFDVMAJQ-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylamidatetiazofurin is a nucleoside analog, structurally related to tiazofurin derivatives, which are known for their roles in targeting nucleotide metabolism pathways. Nucleoside analogs like this compound often function by inhibiting enzymes such as inosine monophosphate dehydrogenase (IMPDH), a target in proliferative diseases .

Properties

CAS No.

144660-79-7

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate

InChI

InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1

InChI Key

ZWHJLJBFDVMAJQ-WCTZXXKLSA-N

SMILES

COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Synonyms

2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate
4-methylamidatetiazofurin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Methylamidatetiazofurin and related compounds:

Compound Structural Modification Known Applications/Effects Research Status
This compound Methylamidate group at position 4 Hypothesized IMPDH inhibition (inferred) Limited direct studies
4-Cyanotiazofurin Cyano substitution at position 4 Antiviral activity (e.g., ribavirin analogs) Preclinical evaluation
Acadesine Purine ribonucleoside analog AMPK activation; cardioprotective effects Phase III clinical trials
5'-Fluoro-5'-deoxyacadesine Fluorinated deoxyribose modification Enhanced metabolic stability Experimental studies

Key Findings:

  • Functional Groups and Bioactivity: The methylamidate group in this compound may enhance solubility compared to cyanotiazofurin derivatives, though this remains untested in the provided evidence .
  • Target Specificity : Unlike acadesine, which modulates AMP-activated protein kinase (AMPK), this compound’s mechanism likely aligns with tiazofurin’s IMPDH inhibition, a critical pathway in cancer cell proliferation .

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